molecular formula C9H18ClNO4 B7806505 Diethyl glutamate hydrochloride

Diethyl glutamate hydrochloride

Cat. No.: B7806505
M. Wt: 239.69 g/mol
InChI Key: WSEQLMQNPBNMSL-UHFFFAOYSA-N
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Description

Diethyl glutamate hydrochloride is a chemical compound with the molecular formula C9H17NO4·HCl. It is an ester derivative of glutamic acid, a non-essential amino acid that plays a crucial role in various biochemical processes. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl glutamate hydrochloride can be synthesized through the esterification of glutamic acid with ethanol in the presence of hydrochloric acid. The reaction typically involves refluxing glutamic acid with ethanol and hydrochloric acid, followed by purification steps to obtain the desired ester hydrochloride .

Industrial Production Methods

Industrial production of glutamic acid diethyl ester hydrochloride follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by crystallization and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl glutamate hydrochloride undergoes various chemical reactions, including:

    Esterification: The formation of esters from carboxylic acids and alcohols.

    Hydrolysis: The breakdown of the ester bond in the presence of water, yielding glutamic acid and ethanol.

    Substitution Reactions: Reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Esterification: Ethanol and hydrochloric acid under reflux conditions.

    Hydrolysis: Water or aqueous acid/base solutions.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Mechanism of Action

Diethyl glutamate hydrochloride exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. This activation leads to various downstream effects, including the modulation of neurotransmitter release and synaptic plasticity .

Comparison with Similar Compounds

Similar Compounds

  • Glutamic acid dimethyl ester hydrochloride
  • Glutamic acid di-tert-butyl ester hydrochloride
  • Glutamic acid 5-methyl ester

Uniqueness

Diethyl glutamate hydrochloride is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to its analogs. Its ability to act as a nonselective agonist at excitatory amino acid receptors also sets it apart from other similar compounds .

Properties

IUPAC Name

diethyl 2-aminopentanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEQLMQNPBNMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505011, DTXSID50879622
Record name Diethyl glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Glutamic acid, diethyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001-19-0, 1118-89-4
Record name NSC114914
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl L-glutamate hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl L-glutamate hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Glutamic acid, diethyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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